1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(4-Fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with fluorobenzyl and trifluoromethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The presence of the fluorophenyl and trifluoromethylphenyl groups suggests that it may interact with its targets through hydrophobic interactions and possibly π-π stacking .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to affect a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the fluorophenyl and trifluoromethylphenyl groups suggests that the compound may have good lipophilicity, which could potentially enhance its absorption and distribution within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment, as changes in pH can influence the ionization state of the compound .
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Fluorobenzyl and Trifluoromethylphenyl Groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like 4-fluorobenzyl bromide and 4-(trifluoromethyl)phenylboronic acid.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a ligand for binding studies with proteins and enzymes.
Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide include:
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: This compound shares the fluorobenzyl group but differs in the core structure, leading to different chemical properties and applications.
4-(4-Fluorobenzyl)piperazine Derivatives: These compounds have similar substituents but a different core, affecting their biological activity and mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-7-3-13(4-8-15)12-26-11-1-2-17(19(26)28)18(27)25-16-9-5-14(6-10-16)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMMZBURMYIKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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